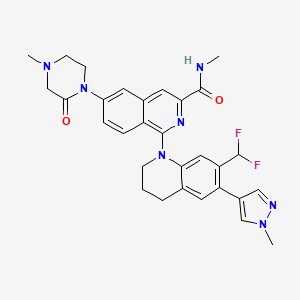

CBP/p300-IN-14

Description

Structural Organization and Functional Domains of CBP/p300 (e.g., Bromodomain, Histone Acetyltransferase (HAT) domain, KIX domain)

CBP and p300 are large, multi-domain proteins characterized by several conserved functional regions separated by intrinsically disordered regions. researchgate.netbiorxiv.org These domains facilitate their diverse interactions and enzymatic activities. The key functional domains include:

Nuclear Receptor Interaction Domain (RID or NRID): Located at the N-terminus, this domain is involved in interactions with nuclear hormone receptors. wikipedia.orgresearchgate.net

Cysteine/Histidine-rich regions (CH1/TAZ1 and CH3/TAZ2): These zinc-binding domains are crucial for protein-protein interactions. wikipedia.orgbiorxiv.org For instance, the CH1 domain of p300 binds to the C-terminal transactivation domain (CTAD) of hypoxia-inducible factor-1α (HIF-1α). pnas.org The CH3 domain, along with the interferon response binding domain (IBiD), also contributes to interactions with transcription factors like p53. wikipedia.org

KIX (Kinase-Inducible domain Interacting) Domain: This highly conserved domain serves as a docking site for a variety of transcription factors, including CREB (cAMP response element-binding protein) and c-Myb. wikipedia.orgwikipedia.orgnih.gov The interaction with phosphorylated CREB is a classic example of how CBP/p300 are recruited in response to signaling pathways. wikipedia.org

Bromodomain: This domain specifically recognizes and binds to acetylated lysine (B10760008) residues, particularly on histone tails. thno.orgnih.govnih.gov This "reader" function is important for anchoring CBP/p300 to chromatin and is believed to play a role in modulating their acetyltransferase activity. thno.orgnih.gov

Histone Acetyltransferase (HAT) Domain: This catalytic domain is responsible for the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the lysine residues of histones and other proteins. thno.orgnih.govebi.ac.uk This "writer" function is central to the role of CBP/p300 in chromatin remodeling. nih.gov

Other domains: Additional domains include a second Cysteine/Histidine-rich region (CH2) containing a PHD (Plant Homeodomain) and a RING finger, and a ZZ-type zinc finger domain. researchgate.netthno.org These domains also contribute to the regulation of HAT activity and protein-protein interactions. thno.org

| Domain | Function | Key Interacting Partners |

| RID/NRID | Binds to nuclear hormone receptors | Nuclear Receptors |

| CH1/TAZ1 | Protein-protein interaction, zinc-binding | HIF-1α, p53 |

| KIX | Docking site for transcription factors | CREB, c-Myb, MLL |

| Bromodomain | Binds to acetylated lysines ("reader") | Acetylated histones |

| HAT | Catalyzes lysine acetylation ("writer") | Histones, p53, GATA-1 |

| CH3/TAZ2 | Protein-protein interaction, zinc-binding | p53 |

Role as Histone Acetyltransferases

A primary function of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity. thno.org As HATs, they catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. tandfonline.comacs.org This post-translational modification neutralizes the positive charge of the lysine, which is thought to weaken the interaction between the negatively charged DNA and the histone octamer. pnas.org This "loosening" of the chromatin structure, often referred to as chromatin relaxation, makes the DNA more accessible to the transcriptional machinery, thereby promoting gene expression. wikipedia.orgphysiology.org

CBP/p300 can acetylate all four core histones (H2A, H2B, H3, and H4) in vitro, with a preference for specific lysine residues. thno.orgacs.org In cells, they are primarily responsible for the acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), which are well-established epigenetic marks of active enhancers and promoters. tandfonline.com The HAT activity of CBP/p300 is not limited to histones; they also acetylate a wide range of non-histone proteins, including transcription factors like p53 and GATA-1, which can modulate their activity, stability, and DNA-binding ability. thno.orgphysiology.org The catalytic activity of the HAT domain is regulated by intramolecular interactions with other domains, such as the RING finger which can suppress activity, and by autoacetylation of a regulatory loop within the HAT domain itself. thno.orgpnas.orgacs.org

Role as Transcriptional Co-activators and Adaptor Proteins

CBP and p300 function as master transcriptional co-activators by integrating signals from diverse pathways to regulate gene expression. biologists.com They achieve this through several mechanisms:

Protein Scaffolding: Their multi-domain structure allows them to act as a scaffold, bringing together various transcription factors and components of the basal transcription machinery at gene promoters and enhancers. biologists.com This assembly of a multi-component regulatory complex is a key feature of their co-activator function. biologists.com

Protein Bridging: CBP and p300 act as a physical bridge connecting sequence-specific transcription factors to the general transcription apparatus, including RNA polymerase II and general transcription factors like TFIIB. biologists.comnih.govpnas.org This bridging facilitates the recruitment and stabilization of the pre-initiation complex, a critical step in transcription.

Chromatin Remodeling: Through their HAT activity, they directly modify chromatin structure, making it more permissive for transcription, as described in the previous section. biologists.compnas.org This enzymatic function is often a prerequisite for the assembly of the transcription machinery at a given gene.

The recruitment of CBP/p300 is a highly regulated process. For example, in response to cAMP signaling, the transcription factor CREB becomes phosphorylated, which promotes its interaction with the KIX domain of CBP/p300, leading to the activation of cAMP-responsive genes. wikipedia.orgpnas.org Similarly, under hypoxic conditions, HIF-1α recruits CBP/p300 to activate genes involved in the hypoxia response. pnas.orgpnas.org The adenovirus E1A oncoprotein can inhibit this process by binding to CBP/p300, demonstrating the importance of these coactivators in cellular control and their subversion in disease. nih.govpnas.org Thus, CBP and p300 are not merely passive scaffolds but are dynamic integrators that respond to cellular signals to fine-tune gene expression. pnas.org

Structure

3D Structure

Properties

IUPAC Name |

1-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-6-(4-methyl-2-oxopiperazin-1-yl)isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXFRDAUFBFNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F2N7O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cbp/p300 in Transcriptional and Epigenetic Regulation

Modulation of Chromatin Structure through Histone Acetylation

A primary mechanism by which CBP/p300 activates transcription is through its intrinsic histone acetyltransferase (HAT) activity. nih.govnih.govutoronto.ca By transferring an acetyl group from acetyl-CoA to specific lysine (B10760008) residues on the N-terminal tails of core histones, CBP/p300 neutralizes their positive charge. tandfonline.comutoronto.ca This modification is thought to weaken the interaction between histones and DNA, leading to a more relaxed or 'open' chromatin structure. nih.govnih.govresearchgate.net This relaxed state increases the accessibility of DNA to the transcriptional machinery, thereby facilitating gene expression. nih.govutoronto.ca

CBP/p300 exhibits specificity for certain lysine residues on histones. In cellular contexts, they are primary acetylators of lysine 27 and lysine 18 on histone H3 (H3K27ac and H3K18ac), both of which are prominent marks of active promoters and enhancers. tandfonline.comsdbonline.org The establishment of H3K27ac is considered a critical step for the activation of enhancers and the subsequent expression of genes they regulate. tandfonline.comthno.org

Recent research has also highlighted the importance of multisite lysine acetylation on the N-terminus of histone H2B (H2BNTac). tandfonline.comnih.gov H2BNTac is specifically catalyzed by CBP/p300 and has been shown to be a strong predictor of active enhancers and CBP/p300 target genes, potentially more so than H3K27ac. tandfonline.comnih.gov This specificity is attributed to the fact that H2A-H2B dimers are more rapidly exchanged during transcription-induced nucleosome remodeling compared to H3-H4 tetramers. nih.gov In prostate cancer, for example, specific H2BNTac modifications, including H2BK5ac and H2BK20ac, show a notable increase and co-localize significantly with p300 binding sites. nih.gov

Enhancers are DNA regulatory elements that, when bound by transcription factors, increase the transcription of target genes. nih.gov Super-enhancers are large clusters of enhancers that are densely occupied by transcription factors and coactivators, driving high-level expression of genes crucial for cell identity. thno.orgnih.gov

CBP/p300 plays a pivotal role in activating both enhancers and super-enhancers. thno.orgnih.govresearchgate.net The HAT activity of CBP/p300 is essential for depositing the H3K27ac mark, a hallmark of active enhancers. thno.orgnih.govresearchgate.net This acetylation is a dynamic process that directly contributes to maintaining cell identity. nih.govresearchgate.net The process involves several steps:

Transcription factors bind to enhancer regions and recruit cofactors, including CBP/p300. frontiersin.org

CBP/p300 acetylates H3K27, which further opens the chromatin structure. frontiersin.org

This acetylation facilitates the recruitment of other proteins, such as the bromodomain and extraterminal (BET) protein BRD4, and RNA Polymerase II (Pol II), leading to transcriptional activation. thno.orgfrontiersin.org

The acetyltransferase activity of CBP/p300 is indispensable for this process; the mere presence of the protein is not sufficient to activate enhancers. nih.govembopress.org This activity promotes the assembly of the pre-initiation complex (PIC) and the recruitment of Pol II to enhancer regions, effectively kick-starting transcription. nih.govresearchgate.net

Specificity and Selectivity of Histone Acetylation (e.g., H3K18ac, H3K27ac, H2BNTac)

Acetylation of Non-Histone Proteins and Transcription Factor Regulation

Beyond histones, the HAT activity of CBP/p300 extends to a large number of non-histone proteins, most notably transcription factors. nih.govnih.gov This acetylation can directly influence the function of these key regulatory proteins. nih.govnih.gov

CBP/p300 directly acetylates numerous transcription factors, modulating their activity in critical signaling pathways.

p53: This key tumor suppressor is acetylated by CBP/p300 at multiple lysine residues in its C-terminal domain (including K370, K372, K373, K381, K382, and K386). mdpi.com This modification is induced by a variety of cellular stresses and is crucial for p53 activation. mdpi.comnih.gov

NF-κB: CBP/p300 acts as a coactivator for the p65 (RelA) subunit of NF-κB. pnas.org This interaction is critical for the transcription of genes involved in immune and inflammatory responses. mdpi.com Acetylation of NF-κB components by CBP/p300 enhances their ability to bind DNA and activate transcription. mdpi.com

Smads: These proteins are key mediators of the TGF-β signaling pathway. Coactivators like p300/CBP form complexes with Smad2 and Smad3 and acetylate them, which is a necessary step for regulating TGF-β-induced gene expression. nih.gov

Other Transcription Factors: CBP/p300 also acetylates other important factors like GATA-1, c-Myc, and Foxo1. thno.orgoup.comembopress.org For instance, acetylation of c-Myc by CBP increases its stability, and acetylation of Foxo1 by p300 stimulates its transcriptional activity. oup.comembopress.org

The acetylation of transcription factors by CBP/p300 can alter their function in several ways. nih.gov

Activity: Acetylation can enhance a transcription factor's DNA-binding affinity. For p53, acetylation of its C-terminus reduces non-specific DNA binding and increases its affinity for sequence-specific targets. nih.gov

Stability: Acetylation can protect transcription factors from degradation. For example, acetylation of c-Myc by CBP leads to a decrease in its ubiquitination, thereby stabilizing the protein. embopress.org Similarly, acetylation is thought to play a positive role in the accumulation and stability of the p53 protein. nih.gov

Subcellular Localization: The modification can influence where a transcription factor resides in the cell. nih.gov However, in the case of Foxo1, its acetylation by p300 was found to enhance its transcriptional activity without altering its stability or subcellular localization. oup.com

| Transcription Factor | Key Lysine Residues Acetylated | Functional Consequence | Reference |

|---|---|---|---|

| p53 | K370, K372, K373, K381, K382, K386 | Enhanced stability and sequence-specific DNA binding | nih.govmdpi.com |

| c-Myc | Carboxy-terminal region | Increased protein stability (decreased ubiquitination) | thno.orgembopress.org |

| Smad2/3 | Not specified | Regulation of TGF-β1-induced gene expression | nih.gov |

| NF-κB (p65/RelA) | Not specified | Enhanced DNA-binding and transcriptional activity | pnas.orgmdpi.com |

| Foxo1 | Carboxyl-terminal region | Stimulated transcriptional activity | oup.com |

Direct Acetylation of Key Transcription Factors (e.g., p53, ETV1, Smads, NF-κB)

Interaction with Basal Transcriptional Machinery Components

In addition to modifying chromatin and transcription factors, CBP/p300 functions as a physical bridge that connects DNA-binding activators to the basal transcriptional machinery. nih.govbiologists.comnih.gov This machinery consists of general transcription factors (GTFs) and RNA Polymerase II, which are essential for initiating transcription at a promoter. biologists.com

CBP/p300 has been shown to interact directly with several components of this core apparatus, including TATA-box binding protein (TBP) and Transcription Factor IIB (TFIIB). nih.govbiologists.com These interactions help to recruit and stabilize the entire pre-initiation complex at the promoter, thereby promoting the start of gene transcription. nih.govutoronto.ca This bridging role is a fundamental mechanism by which CBP/p300 coactivates transcription, working in concert with its HAT activity to create a permissive environment for gene expression. nih.govoup.com

Integration and Modulation of Cellular Signaling Pathways

CBP and p300 are master regulators that sit at the crossroads of multiple signaling pathways, translating extracellular and intracellular signals into specific gene expression programs. Their ability to interact with a wide range of transcription factors allows them to coordinate complex cellular responses. This integration is crucial for maintaining cellular homeostasis and for mounting appropriate responses to stimuli such as developmental cues, stress, and hormonal signals.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development, tissue homeostasis, and stem cell maintenance. mdpi.com Upon activation of the pathway, β-catenin accumulates in the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. ontosight.ai To drive the expression of target genes, this complex must recruit co-activators, with CBP and p300 being essential partners. ontosight.aiembopress.org

The interaction is direct, with the C-terminus of β-catenin binding to regions within CBP/p300, including the CH3 domain. nih.gov This recruitment is a critical step for transcriptional activation. ontosight.ai Interestingly, CBP and p300 can have nuanced and somewhat distinct roles within this pathway. The association of β-catenin with CBP is often linked to the activation of genes that promote cell proliferation and maintain an undifferentiated, stem-cell-like state. mdpi.comresearchprotocols.org In contrast, the recruitment of p300 is more frequently associated with the initiation of differentiation programs. mdpi.comresearchprotocols.org This functional dichotomy highlights how these two closely related co-activators can fine-tune the outcome of Wnt signaling. Aberrant activation of the β-catenin-CBP/p300 axis is a hallmark of several cancers, making the disruption of this interaction a key therapeutic strategy. mdpi.comontosight.ai

Table 1: CBP/p300 in the Wnt/β-catenin Pathway

| Interacting Protein | Key CBP/p300 Domain(s) | Functional Outcome | Target Genes (Examples) |

|---|---|---|---|

| β-catenin | CH3 nih.gov | Co-activation of TCF/LEF-mediated transcription. pnas.org | c-Myc, Cyclin D1, Survivin, SOX2 researchprotocols.orgpor-journal.com |

Hypoxia-Inducible Factor (HIF-1α) Pathway

The cellular response to low oxygen levels (hypoxia) is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.com Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoters of target genes. plos.org For these genes to be transcribed, the HIF-1 complex must recruit co-activators, and CBP/p300 are essential for this function. plos.orgpnas.org

The interaction occurs between the C-terminal transactivation domain (C-TAD) of HIF-1α and the CH1 domain (also known as TAZ1) of CBP/p300. pnas.orgplos.orgnih.gov This recruitment is tightly regulated by oxygen levels. In normoxic conditions, an asparaginyl hydroxylase called Factor Inhibiting HIF-1 (FIH-1) hydroxylates an asparagine residue within the HIF-1α C-TAD, which prevents its interaction with CBP/p300. pnas.org Under hypoxia, this hydroxylation is inhibited, allowing the HIF-1α-CBP/p300 complex to form and activate genes involved in angiogenesis, glucose metabolism, and cell survival. plos.orgpnas.org Given its role in promoting tumor progression and metastasis, the HIF-1α-CBP/p300 interaction is a significant target in cancer therapy. mdpi.com

Table 2: CBP/p300 in the HIF-1α Pathway

| Interacting Protein | Key CBP/p300 Domain(s) | Functional Outcome | Target Genes (Examples) |

|---|---|---|---|

| HIF-1α | CH1 (TAZ1) pnas.orgnih.gov | Co-activation of hypoxia-responsive genes. pnas.org | VEGF, EPO, LDHA, CA9 plos.orgnih.gov |

Nuclear Factor Kappa-light-chain-enhancer of activated B cell (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the immune system, controlling the expression of genes involved in inflammation, immunity, and cell survival. mdpi.com The transcriptional activity of NF-κB, particularly the p65 (RelA) subunit, is heavily dependent on the recruitment of CBP and p300. pnas.org This interaction enhances the transcriptional potency of NF-κB by multiple mechanisms.

CBP/p300 function as scaffold proteins, bridging NF-κB with the basal transcription machinery. pnas.org Furthermore, their HAT activity acetylates both histone tails at target gene promoters, increasing chromatin accessibility, and the p65 subunit itself. mdpi.compnas.org The interaction between RelA and CBP/p300 is complex, involving at least two contact points: the RelA transcriptional activation domain (TAD) binds to the TAZ1 domain of CBP/p300, while the RelA DNA binding domain interacts with the KIX domain. plos.org Phosphorylation of RelA on serine 276 is a critical prerequisite that enhances its association with CBP/p300. oup.comfrontiersin.org By acetylating key lysine residues on p65, CBP/p300 can modulate its DNA-binding affinity and transcriptional activity, leading to the upregulation of genes that promote inflammation, cell survival, and proliferation. mdpi.comustc.edu.cn

Table 3: CBP/p300 in the NF-κB Pathway

| Interacting Protein | Key CBP/p300 Domain(s) | Functional Outcome | Target Genes (Examples) |

|---|

Nuclear Steroid Hormone Receptor Signaling (e.g., Androgen Receptor, Estrogen Receptor)

Nuclear steroid hormone receptors, such as the Androgen Receptor (AR) and Estrogen Receptor (ER), are ligand-activated transcription factors that are critical drivers of growth in hormone-dependent cancers like prostate and breast cancer, respectively. nih.gov The transcriptional activity of both AR and ER is critically dependent on the co-activator functions of CBP and p300. nih.govcytoskeleton.com

Upon hormone binding, these receptors recruit a suite of co-activators, with CBP/p300 playing a central role. They interact with both the N-terminal and C-terminal domains of the receptors. researchgate.net This interaction is crucial for activating target genes involved in cell cycle progression and metabolism. nih.gov The HAT activity of CBP/p300 is also important, as they directly acetylate the receptors themselves. Acetylation of AR and ERα enhances their DNA-binding and transactivation functions, amplifying the hormonal signal. nih.gov This makes CBP/p300 key mediators of steroid hormone action and attractive therapeutic targets in hormone-dependent malignancies. nih.govcas.cz

Table 4: CBP/p300 in Nuclear Steroid Hormone Receptor Signaling

| Interacting Receptor | Key CBP/p300 Interaction Feature | Functional Outcome | Target Genes (Examples) |

|---|---|---|---|

| Androgen Receptor (AR) | Acetylation of AR (e.g., K630, K632, K633) researchgate.net | Enhanced DNA binding and transactivation. nih.gov | KLK3 (PSA), other androgen-responsive genes nih.gov |

p53 Pathway

The p53 tumor suppressor protein is a critical guardian of the genome, orchestrating cellular responses to a variety of stresses, including DNA damage, to induce cell cycle arrest, apoptosis, or senescence. mdpi.com The function of p53 as a transcription factor is intimately linked to the co-activator activity of CBP and p300. pnas.orgresearchgate.net

Following cellular stress, p53 is stabilized and activated. It recruits CBP/p300 to the promoters of its target genes, where their HAT activity acetylates histones to open up the chromatin structure. pnas.orgresearchgate.net Beyond this, CBP/p300 directly acetylate p53 itself at multiple lysine residues in its C-terminal domain (including K370, K372, K373, K381, K382, and K386) and its DNA binding domain (K164). mdpi.comnih.gov This acetylation is a crucial activation signal that enhances p53's stability and its ability to bind DNA, thereby amplifying its transcriptional output. mdpi.comcytoskeleton.com This modification can also influence the choice between p53-mediated cell cycle arrest and apoptosis. nih.gov The intricate regulation of p53 by CBP/p300 underscores their central role in tumor suppression. researchgate.net

Table 5: CBP/p300 in the p53 Pathway

| Interacting Protein | Key CBP/p300 Domain(s) / Action | Functional Outcome | Target Genes (Examples) |

|---|

Cbp/p300 Dysregulation in Pathological Contexts

Observed Overexpression and Somatic Mutations in Disease

CBP and p300 are among the most frequently mutated genes in human cancers, with somatic mutations present in up to 15% of various cancer types. tandfonline.com While initial studies pointed to loss of heterozygosity at the CBP and p300 loci in a significant percentage of cancer cell lines and primary tumors, missense mutations, particularly within the HAT domain, are the more predominant genetic alterations. tandfonline.com

Overexpression of CBP/p300 is also a common feature in many cancers. mdpi.comacs.org For instance, high expression of p300 has been linked to aggressive features and poor prognosis in hepatocellular carcinoma. acs.orgspandidos-publications.com Similarly, in prostate cancer, p300 expression correlates with tumor growth and more aggressive disease. spandidos-publications.com Overexpression has also been documented in colon cancer. spandidos-publications.com This increased expression is not only found in primary tumor cells but also in multidrug-resistant cancer cells, suggesting a role in treatment failure. mdpi.com

Conversely, germline mutations in the CBP gene are responsible for Rubinstein-Taybi syndrome, a condition that predisposes individuals to childhood malignancies. nih.gov Furthermore, somatic mutations leading to truncated p300 proteins or amino acid substitutions in critical domains are found in various solid tumors and are often associated with the inactivation of the second allele. nih.gov Chromosomal translocations involving CBP, and to a lesser extent p300, are also observed in acute myeloid leukemia and other hematological disorders. nih.gov

Table 1: Observed CBP/p300 Alterations in Various Cancers

| Cancer Type | Alteration | Consequence | Reference(s) |

|---|---|---|---|

| Various Cancers | Somatic Mutations (up to 15%) | Dysregulated gene expression | tandfonline.com |

| Cancer Cell Lines | Loss of Heterozygosity (LOH) | Reduced protein function | tandfonline.com |

| Hepatocellular Carcinoma | p300 Overexpression | Aggressive features, poor prognosis | acs.orgspandidos-publications.com |

| Prostate Cancer | p300 Overexpression | Tumor growth, aggressive features | spandidos-publications.com |

| Colon Cancer | CBP/p300 Overexpression | Increased protein levels | spandidos-publications.com |

| Hematological Malignancies | Chromosomal Translocations | Aberrant fusion proteins | nih.gov |

| Rubinstein-Taybi Syndrome | Germline CBP Mutations | Predisposition to cancer | nih.gov |

Contributions to Oncogenesis and Tumor Progression

The dysregulation of CBP/p300 contributes significantly to the initiation and advancement of tumors through multiple mechanisms. Their role as transcriptional co-activators for a multitude of transcription factors places them at the heart of oncogenic signaling pathways. mdpi.com

Promotion of Oncogene Transcription (e.g., c-MYC, GATA1)

CBP/p300 are critical for the transcriptional activation of key oncogenes. They are recruited to the promoters and enhancers of genes like c-MYC and GATA1, leading to their increased expression. mdpi.comresearchgate.net In chronic myeloid leukemia and lymphoma, the GATA1 and c-MYC gene loci are characterized by super-enhancers that are occupied by p300. nih.govresearchgate.net Inhibition of the CBP/p300 bromodomain has been shown to block the expression of these oncogenes. nih.govresearchgate.net CBP also interacts directly with the c-MYC protein, and both CBP and p300 are found at the E-box-containing promoter regions of c-MYC-regulated genes, where they act as positive cofactors. nih.gov This interaction can also lead to the acetylation of c-MYC, which in turn affects its ubiquitination and protein half-life. nih.gov

Influence on Cancer Cell Proliferation and Survival

By promoting the transcription of oncogenes and other critical genes, CBP/p300 directly influences cancer cell proliferation and survival. mdpi.comnih.gov Their activity is essential for the proliferation of various cancer cells, including those in acute myeloid leukemia, where they regulate genes involved in DNA replication and cell cycle progression. nih.govresearchgate.net In CBP-deficient lung cancer cells, p300 is essential for cell proliferation. nih.gov Inhibition of CBP/p300's HAT activity has been shown to reduce the proliferation of gastrointestinal stromal tumor (GIST) cells, prostate cancer cells, and melanoma cells, and to induce apoptosis and cell cycle arrest in leukemia cells. spandidos-publications.com

Role in Tumorigenesis and Metastasis

The influence of CBP/p300 extends to the broader processes of tumorigenesis and metastasis. mdpi.comnih.gov Overexpression of CBP/p300 can lead to increased transcription of oncogenes that drive tumor formation. mdpi.com In non-small cell lung cancer, for example, p300 upregulates the transcription of IL-6, which promotes cancer cell migration, invasion, and metastasis. nih.gov The inhibition of CBP/p300 HAT activity has been shown to significantly inhibit the invasion of hepatocellular carcinoma cells. spandidos-publications.com

Impact on Immune Evasion Mechanisms

CBP/p300 also plays a role in helping cancer cells evade the immune system. mdpi.comnih.gov They can augment the survival and function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) by inducing the expression of genes such as FOXP3 and GATA3. researchgate.netfrontiersin.org In some cancers, p300 can induce the expression of PD-L1, a key immune checkpoint protein that impairs the anti-tumor activity of CD8+ T cells. frontiersin.org Furthermore, p300/CBP and the transcription factor NF-κB work together to regulate the expression of MHC-I molecules, which are crucial for presenting tumor antigens to T cells. pnas.org Disruption of this pathway is a common mechanism of immune evasion in cancer. pnas.org

Involvement in Drug Resistance Phenotypes

A significant challenge in cancer therapy is the development of drug resistance, and CBP/p300 has been implicated in this process. mdpi.comnih.gov They are often overexpressed in multidrug-resistant cancer cells. mdpi.com In response to DNA damage from chemotherapy or radiation, p300 can promote DNA repair mechanisms, leading to resistance. mdpi.com The expression of p300 has been correlated with resistance to 5-fluorouracil (B62378) in colorectal cancer cells. mdpi.com Moreover, CBP/p300 play a role in the transcriptional control of non-oncogene dependencies that can lead to resistance against targeted therapies. drugtargetreview.com Inhibition of the CBP/p300 bromodomain can sensitize cancer cells to chemotherapy drugs by repressing the expression of key ABC transporters responsible for drug efflux. researchgate.net

Table 2: Summary of CBP/p300's Pro-Tumorigenic Functions

| Function | Mechanism | Examples of Affected Pathways/Genes | Reference(s) |

|---|---|---|---|

| Oncogene Transcription | Co-activation of transcription factors at promoters and super-enhancers. | c-MYC, GATA1, TAL1 | mdpi.comresearchgate.netnih.govresearchgate.netnih.gov |

| Cancer Cell Proliferation & Survival | Upregulation of genes involved in cell cycle and DNA replication. | Androgen receptor signaling, FOXM1 | mdpi.comnih.govresearchgate.netspandidos-publications.com |

| Tumorigenesis & Metastasis | Promotion of genes involved in cell migration, invasion, and tumor initiation. | IL-6, MMP15 | mdpi.comspandidos-publications.comnih.gov |

| Immune Evasion | Regulation of immunosuppressive cells and immune checkpoint proteins. | FOXP3, GATA3, PD-L1, MHC-I | mdpi.comnih.govresearchgate.netfrontiersin.orgpnas.org |

| Drug Resistance | Promotion of DNA repair and drug efflux pump expression. | ABC transporters, 5-FU resistance pathways | mdpi.comnih.govmdpi.comdrugtargetreview.comresearchgate.net |

Specific Roles in Hematological Malignancies

The dysregulation of CBP/p300 is a frequent event in various hematological malignancies, where these proteins can act as either tumor suppressors or oncogenes depending on the specific context. mdpi.com Their involvement is critical for the initiation, progression, and even resistance to therapy in diseases like acute myeloid leukemia, chronic myeloid leukemia, and lymphoma. mdpi.comashpublications.org

Acute Myeloid Leukemia (AML): In AML, CBP/p300 are essential for the proliferation and immortalization of leukemia cells. thno.org They play a crucial role in modulating the transcription of genes involved in DNA replication, DNA repair, mitosis, and cell cycle progression, which are fundamental for leukemia initiation and maintenance. thno.orgacs.org Chromosome translocations involving both CBP and p300 are associated with AML. researchgate.net For instance, the fusion oncoprotein AML1-ETO has been shown to be acetylated by p300, promoting leukemogenesis. mdpi.com Furthermore, in myelodysplastic syndrome-derived AML, CBP/p300 promote the expression of genes important for protein synthesis. thno.org

Chronic Myeloid Leukemia (CML): In CML cells, the super-enhancers of key oncogenes like GATA1 and MYC are occupied by p300. thno.orgresearchgate.net This highlights the role of p300 in driving the overexpression of genes that are critical for the proliferation and survival of CML cells. thno.org Studies have shown that in CML cells, β-catenin preferentially binds to CBP over p300. nih.govfrontiersin.org Down-regulation of CBP can inhibit cell proliferation and promote differentiation and senescence in CML cells, irrespective of the BCR-ABL mutation status, including the resistant T315I mutation. nih.govfrontiersin.org

Lymphoma: In diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, mutations inactivating the histone acetyltransferase (HAT) domain of CBP and p300 are common, occurring in approximately 39-41% of cases. nih.govashpublications.org These mutations often affect one allele, suggesting that a reduction in HAT activity is important for lymphomagenesis. nih.gov In some DLBCL cells, a truncated, HAT-deficient p300 mutant is expressed and is essential for the proliferation of these cells. thno.orgnih.gov This mutant protein has altered transcriptional regulatory activities. nih.gov The loss of CBP function can lead to reduced MHC class II expression on germinal center B-cells, contributing to immune evasion and the development of B-cell lymphoma. mdpi.comashpublications.org

Relevance in Solid Tumors

The dysregulation of CBP/p300 is not limited to hematological malignancies; it is also a significant factor in the development and progression of various solid tumors. patsnap.com Their role as transcriptional co-activators for key oncogenic signaling pathways places them at the center of tumorigenesis in several cancers.

Prostate Cancer: CBP/p300 are critical co-activators for the androgen receptor (AR), a key driver of prostate cancer. mdpi.comastx.com Their expression increases as the disease progresses to castration-resistant stages, and high levels of CBP or p300 are associated with poorer survival. urotoday.comnih.gov These co-activators are recruited to AR target genes, enhancing their transcription and promoting the proliferation of prostate cancer cells. acs.org They also play a role in DNA damage repair, particularly through homologous recombination pathways. urotoday.comnih.gov Inhibition of the CBP/p300 bromodomain has been shown to block the growth of castration-resistant prostate cancer. aacrjournals.org

Breast Cancer: Similar to their role in prostate cancer, CBP/p300 are crucial co-activators for the estrogen receptor (ER), which drives the growth of a majority of breast cancers. mdpi.comastx.com The interaction between CBP/p300 and ER is vital for the transcriptional activation of genes that promote tumor growth. mdpi.com

Hepatocellular Carcinoma (HCC): In HCC, the EP300 gene is amplified or gained in about 24% of cases, and its overexpression is linked to poor patient prognosis. thno.org High expression of p300 is also associated with enhanced tumor invasion and metastasis. aacrjournals.orgacs.org CBP/p300 regulate the expression of metabolic enzymes, particularly those involved in glycolysis and nucleotide synthesis, by acetylating histones at their promoters. aacrjournals.orgnih.gov

Gastrointestinal Stromal Tumors (GIST): CBP/p300 also play a role in the oncogenesis and progression of GIST. spandidos-publications.com Their activity is linked to tumor-promoting effects in these cancers. spandidos-publications.com

Interplay with SWI/SNF Chromatin Remodeling Complex Deficiencies in Cancer

The function of CBP/p300 is intricately linked with other chromatin remodeling complexes, particularly the SWI/SNF complex. This interplay is crucial for transcriptional regulation, and its disruption can contribute to cancer development.

CBP/p300 and the SWI/SNF complex cooperate to activate transcription. nih.govembopress.org Subunits of the SWI/SNF complex, such as SMARCA4, SMARCB1, and SMARCC1, can form a complex with p300 and recruit it to distal enhancers to induce H3K27 acetylation and gene transcription. thno.org Furthermore, histone acetylation by CBP/p300 can facilitate the recruitment of the SWI/SNF complex to chromatin. nih.govembopress.org This recruitment leads to chromatin remodeling, altering the DNA topology and making it more accessible for transcription. nih.govembopress.org This functional interplay is critical for hormone-dependent gene activation by nuclear receptors. nih.govembopress.org In some contexts, the SWI/SNF complex can modulate the transcription of the gene encoding a CBP/p300 homolog, and they can act in concert to regulate the transcription of downstream effector genes. nih.gov

Involvement in Autoimmune and Inflammatory Disorders

The role of CBP/p300 extends beyond cancer to include the regulation of the immune system. Their dysregulation is implicated in autoimmune and inflammatory conditions, primarily through their influence on T cell activation. patsnap.comnih.gov

T cell activation is a critical process in the immune response, and its dysregulation can lead to autoimmune diseases. nih.gov CBP/p300 are essential for facilitating the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) at the enhancer and promoter regions of proinflammatory cytokine genes. nih.gov This acetylation increases the expression of these genes, which is vital for T cell function. nih.gov For instance, during T cell activation, CD28 costimulation leads to increased binding of p300/CBP to the promoter of the Fos gene, a component of the AP-1 transcription factor. aai.org This process is associated with higher histone H4 acetylation and is crucial for the expression of genes like IL2. aai.org Furthermore, transcription factors of the nuclear factor of activated T cells (NFAT) family bind to p300/CBP and recruit their histone acetyltransferase activity, which is important for the expression of inducible genes in the immune response. rupress.org Inhibition of p300/CBP has been shown to suppress T cell activation and the expression of proinflammatory cytokines like IL-2, IFN-γ, IL-4, and IL-17A. nih.gov

Association with Senescence Checkpoints in Human Melanocytes

Cellular senescence is a critical tumor suppressor mechanism that prevents the proliferation of damaged or oncogene-expressing cells. CBP/p300 play a significant role in regulating senescence checkpoints, particularly in human melanocytes.

Studies have shown a dramatic decrease in the cellular levels of p300 and CBP as normal human melanocytes undergo replicative senescence. aacrjournals.org This down-regulation of p300/CBP can trigger a senescence checkpoint. spandidos-publications.comaacrjournals.org One of the key mechanisms is the transcriptional down-regulation of the cyclin E gene, which is caused by the deacetylation of histones at its promoter due to the lack of p300. aacrjournals.org In proliferating melanocytes, p300 is recruited to the cyclin E promoter, while in senescent cells, histone deacetylase 1 (HDAC1) is recruited instead. aacrjournals.org Blocking p300 activity, either through the expression of a dominant-negative mutant or with a specific chemical inhibitor, leads to growth inhibition, down-regulation of cyclin E, and the activation of senescence-associated β-galactosidase. aacrjournals.org This suggests that p300 insufficiency can permanently relocate genes to heterochromatin, enforcing the senescent state. aacrjournals.org Therefore, the loss of p300 function may act as a barrier to melanocyte transformation and the development of melanoma.

Cbp/p300 in 14 As a Chemical Probe and Potential Therapeutic Agent

Targeting Mechanism: Potent Inhibition of CBP/EP300 Lysine (B10760008) Acetyltransferase Activity

CBP/p300-IN-14 is a powerful inhibitor of the lysine acetyltransferase (KAT) activity of the homologous proteins CREB-binding protein (CBP) and p300 (also known as EP300). medchemexpress.com These proteins are crucial epigenetic regulators that act as transcriptional co-activators. mdpi.com They function primarily by acetylating lysine residues on histone proteins, particularly on histones H3 and H4. mdpi.com This process of histone acetylation neutralizes the positive charge of lysine, which in turn weakens the interaction between the histones and the negatively charged DNA. The result is a more relaxed chromatin structure, which allows for greater accessibility of the transcriptional machinery to the DNA, thereby promoting gene transcription. mdpi.com

The catalytic activity of CBP and p300 is central to their function in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.comnih.gov By inhibiting the histone acetyltransferase (HAT) domain of CBP and p300, this compound effectively blocks this cascade of events. The inhibition of this enzymatic activity leads to a global decrease in histone acetylation. mdpi.com

This compound demonstrates high potency in its inhibitory action. Research has shown it to be a potent inhibitor of CBP/EP300 with a half-maximal inhibitory concentration (IC50) of 3.3 nM. medchemexpress.commedchemexpress.com This potent inhibition of the lysine acetyltransferase activity underscores the compound's potential as a chemical probe to study the roles of CBP and p300 and as a potential therapeutic agent in diseases where the activity of these proteins is dysregulated.

The mechanism of action of HAT inhibitors like this compound involves competing with acetyl coenzyme A (acetyl-CoA), the acetyl group donor for the acetylation reaction. mdpi.com By doing so, these inhibitors prevent the transfer of acetyl groups to lysine residues on histones and other non-histone protein substrates. nih.gov The acetylation of non-histone proteins, including transcription factors like p53, is also a critical aspect of CBP/p300's function, and inhibition by compounds such as this compound can therefore have wide-ranging effects on cellular signaling pathways. mdpi.comnih.gov

Specificity and Selectivity Profile of this compound

The specificity and selectivity of a chemical probe are critical determinants of its utility in research and its potential as a therapeutic agent. While detailed public data on the comprehensive selectivity profile of this compound against a wide panel of other kinases and epigenetic modifiers is not extensively available, its characterization as a potent inhibitor of CBP/EP300 lysine acetyltransferase activity suggests a primary targeting mechanism. medchemexpress.commedchemexpress.com

The development of inhibitors for the HAT domain of CBP/p300 has been an area of active research, with a focus on achieving selectivity over other acetyltransferases. For instance, the inhibitor C646 was identified as a selective and competitive inhibitor of p300 with a dissociation constant (Ki) of 400 nM and showed less potency for other acetyltransferases. medchemexpress.com Another example is A-485, a potent and selective catalytic inhibitor of p300/CBP with IC50 values of 9.8 nM and 2.6 nM for p300 and CBP HAT activity, respectively. medchemexpress.com These examples highlight the feasibility of developing selective HAT inhibitors.

It is important to note that CBP and p300 are highly homologous proteins, and many inhibitors, including potentially this compound, target both. astx.com The development of paralog-selective inhibitors remains a significant challenge, though recent efforts have aimed to create p300-selective degraders to exploit synthetic lethality in cancers with CBP loss-of-function mutations. rsc.org

The table below provides a comparative overview of the inhibitory activity of various compounds targeting CBP/p300 and other related enzymes, illustrating the landscape of selectivity within this class of inhibitors.

| Compound | Target(s) | IC50 / Kd | Selectivity Notes |

| This compound | CBP/EP300 (lysine acetyltransferase) | IC50: 3.3 nM medchemexpress.commedchemexpress.com | Potent inhibitor of CBP/EP300. |

| A-485 | p300/CBP (HAT) | IC50: 9.8 nM (p300), 2.6 nM (CBP) medchemexpress.com | Potent and selective catalytic inhibitor of p300/CBP. |

| C646 | p300 (HAT) | Ki: 400 nM medchemexpress.com | Selective and competitive inhibitor of p300, less potent for other acetyltransferases. |

| SGC-CBP30 | CBP/p300 (Bromodomain) | Kd: 21 nM (CBP), 32 nM (p300) medchemexpress.com | Highly selective for CBP/p300 bromodomains over BRD4(1) (40-fold). |

| GNE-272 | CBP/EP300, BRD4 | IC50: 0.02 µM (CBP), 0.03 µM (EP300), 13 µM (BRD4) medchemexpress.com | Selective CBP/EP300 inhibitor. |

| GNE-207 | CBP (Bromodomain) | IC50: 1 nM medchemexpress.com | Potent and selective inhibitor of the CBP bromodomain, >2500-fold selectivity against BRD4(1). |

Application in Targeted Protein Degradation Strategies (e.g., PROTACs derived from CBP/p300 inhibitors)

The development of potent and selective inhibitors for CBP/p300 has paved the way for their application in innovative therapeutic strategies, most notably in the field of targeted protein degradation. One such approach is the use of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.

Inhibitors of CBP/p300, including those targeting the KAT domain, can be utilized as the target-binding ligand in the design of PROTACs. By incorporating a CBP/p300 inhibitor into a PROTAC construct, it is possible to specifically target CBP and/or p300 for degradation. This strategy offers several potential advantages over simple inhibition:

Enhanced Selectivity: PROTACs can achieve greater selectivity for the target protein over other related proteins. This is particularly relevant for the highly homologous CBP and p300, where achieving paralog-selective degradation could be a significant therapeutic advantage, for example, in cancers with loss-of-function mutations in one of the paralogs. rsc.org

Event-Driven Pharmacology: Unlike inhibitors that require sustained occupancy of the active site, PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and durable biological effect.

Overcoming Resistance: Targeted degradation can be effective against proteins that are difficult to inhibit through traditional small molecules, and it may also overcome resistance mechanisms that arise from mutations in the inhibitor binding site.

An example of this strategy is the development of dCBP-1, a PROTAC that induces the degradation of CBP and p300. biorxiv.org Studies have shown that the targeted degradation of CBP/p300 can mirror the effects of acetyltransferase inhibition, leading to a dose-dependent increase in the transcription of certain genes, such as the HIV-1 provirus. biorxiv.org Furthermore, research has focused on developing p300-selective degraders using potent KAT domain inhibitors as the targeting warhead. rsc.org These p300-targeting degraders have shown the potential for enhanced selectivity and a more rapid onset of action compared to traditional inhibitors. rsc.org

The application of CBP/p300 inhibitors in the design of PROTACs represents a promising frontier in the development of novel therapeutics for a range of diseases, including cancer. rsc.orgthno.org

Advanced Methodological Approaches in Cbp/p300 in 14 Research

Biochemical and Enzymatic Assays for Compound Characterization

Biochemical and enzymatic assays are foundational in the initial characterization of CBP/p300-IN-14, providing quantitative measures of its inhibitory activity and binding affinity.

Lysine (B10760008) acetyltransferase (KAT) activity assays are crucial for determining the potency of inhibitors like this compound. These assays measure the enzymatic activity of CBP and p300, which catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone protein substrates. acs.orgmdpi.comnih.gov The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This compound has been identified as a potent inhibitor of CBP/EP300 with an IC50 of 3.3 nM. medchemexpress.commedchemexpress.commedchemexpress.com This value is determined in enzymatic assays that often utilize purified or recombinant CBP or p300 enzymes and a histone or peptide substrate. The reaction progress can be monitored using various methods, including radioactivity-based assays with [14C]acetyl-CoA or fluorescence-based assays. nih.gov For comparison, other known CBP/p300 inhibitors exhibit a range of potencies. For example, A-485 is a potent inhibitor with IC50 values of 9.8 nM for p300 and 2.6 nM for CBP, while C646 is a competitive inhibitor with a Ki of 400 nM for p300. medchemexpress.com

Table 1: Comparative IC50 Values of Various CBP/p300 Inhibitors

| Compound | Target(s) | IC50 Value | Reference |

|---|---|---|---|

| This compound | CBP/EP300 | 3.3 nM | medchemexpress.commedchemexpress.commedchemexpress.com |

| A-485 | p300 | 9.8 nM | medchemexpress.com |

| A-485 | CBP | 2.6 nM | medchemexpress.com |

| GNE-049 | CBP | 1.1 nM | medchemexpress.comaacrjournals.org |

| GNE-049 | p300 | 2.3 nM | aacrjournals.org |

| C646 | p300 | 400 nM (Ki) | medchemexpress.com |

| CBP/p300-IN-12 | p300 | 166 nM | medchemexpress.com |

In addition to their catalytic HAT domain, CBP and p300 also possess a bromodomain, which recognizes and binds to acetylated lysine residues, a key interaction for their recruitment and function at chromatin. nih.govedpsciences.orgbiologists.com Bromodomain binding assays are therefore important to assess whether an inhibitor interferes with this interaction.

Techniques like Bioluminescence Resonance Energy Transfer (BRET) are employed to measure the engagement of the CBP/p300 bromodomain in a cellular context. aacrjournals.orgnih.gov In a BRET assay, one protein is fused to a luciferase and the other to a fluorescent acceptor. If the proteins are in close proximity, energy transfer occurs. An inhibitor that disrupts this interaction will lead to a decrease in the BRET signal. For instance, the inhibitor GNE-049 was shown to have an IC50 of 12 nM in a cellular BRET assay. aacrjournals.org Similarly, another compound, I-CBP112, was shown to displace the CBP bromodomain from chromatin with a cellular IC50 of 600 ± 50 nM in a BRET assay. nih.gov While specific BRET data for this compound is not detailed in the provided results, this type of assay is a standard method for characterizing compounds that may target this domain.

Lysine Acetyltransferase Activity Assays (IC50 determination)

Genomic and Epigenomic Profiling Techniques

To understand the functional consequences of CBP/p300 inhibition by this compound, researchers utilize powerful genomic and epigenomic profiling techniques. These methods provide a global view of the changes in histone modifications, chromatin accessibility, and gene expression.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a widely used technique to map the genome-wide distribution of histone modifications and DNA-binding proteins. tandfonline.comnih.gov In the context of CBP/p300 inhibition, ChIP-seq for histone H3 lysine 27 acetylation (H3K27ac) is particularly informative, as CBP and p300 are the primary enzymes responsible for this mark, which is strongly associated with active enhancers and promoters. biorxiv.orgnih.gov

Studies have shown that inhibition or depletion of CBP/p300 leads to a global reduction in H3K27ac levels. biorxiv.orgaging-us.com For example, treatment with the CBP/p300 inhibitor A-485 was shown to cause a loss of H3K27ac at distal regulatory elements. nih.gov Similarly, the inhibitor CBP/p300-IN-12 was found to decrease the levels of H3K27ac in PC-3 cells with an EC50 of 37 nM. medchemexpress.com Researchers can use ChIP-seq to identify specific genomic regions, such as enhancers and promoters of key genes, where H3K27ac levels are altered following treatment with this compound. This provides direct evidence of the inhibitor's on-target effect within the cell's epigenome. The antagonism between H3K27ac and the repressive H3K27me3 mark, regulated by Polycomb complexes, is another area of investigation where ChIP-seq is invaluable. tandfonline.compnas.org

Precision Run-On sequencing (PRO-seq) is a technique used to map the locations of actively transcribing RNA polymerases with high resolution. This method provides a direct measure of transcriptional activity at a specific moment. By isolating and sequencing nascent RNA, PRO-seq can detect immediate changes in gene transcription following inhibitor treatment.

The combination of ChIP-seq and PRO-seq can be particularly powerful. For instance, a study on a CBP/p300 bromodomain inhibitor, FT-6876, used these methods to confirm a reduction in H3K27ac at specific promoter sites, which was concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA (eRNA) transcription. researchgate.net Degradation of p300/CBP has been shown to impair the transcription of enhancer elements and their target genes. Therefore, applying PRO-seq in studies of this compound would allow researchers to directly link the loss of histone acetylation to changes in the transcriptional activity of specific genes and enhancers.

RNA sequencing (RNA-seq) provides a comprehensive, quantitative analysis of the entire transcriptome, revealing the full spectrum of gene expression changes induced by an inhibitor. nih.govplos.org Unlike PRO-seq, which measures nascent transcription, RNA-seq typically measures steady-state mRNA levels, offering a view of the cumulative effects of transcriptional and post-transcriptional regulation.

In studies of CBP/p300, RNA-seq has been used to identify genes that are up- or down-regulated following the inhibition or depletion of these coactivators. biorxiv.orgnih.gov For example, RNA-seq analysis revealed that the induction of a significant number of genes in response to mitochondrial stress was abrogated by the CBP/p300 inhibitor A-485. nih.gov In the context of prostate cancer, RNA-seq data has shown that CBP and p300 expression correlates with androgen receptor signaling and that their inhibition can repress androgen receptor target genes. aacrjournals.orgaacrjournals.orgthno.org By performing RNA-seq on cells treated with this compound, researchers can identify the specific cellular pathways and biological processes that are most affected by its inhibitory activity, providing critical insights into its functional consequences and therapeutic potential.

Precision Run-On Sequencing (PRO-seq) for Transcriptional Activity

Molecular and Cellular Biology Techniques for Functional Validation

The functional consequences of inhibiting CBP and p300 with this compound are investigated using a suite of molecular and cellular biology techniques. These methods provide quantitative insights into the compound's effects on gene expression, protein function, and fundamental cellular processes.

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a pivotal technique for measuring how this compound alters the transcriptional landscape of a cell. By quantifying specific mRNA transcripts, researchers can determine the compound's impact on the expression of target genes. Since CBP/p300 co-activates a wide array of transcription factors, including c-MYC, its inhibition is expected to downregulate the expression of genes crucial for cell proliferation and survival. ijbs.comembopress.org

For example, studies on CBP/p300 have shown that their suppression leads to a significant reduction in c-Myc mRNA levels in cancer cells. ijbs.com Similarly, the expression of genes regulated by the cAMP response element-binding protein (CREB) is also dependent on CBP/p300, and qRT-PCR has been used to verify changes in the expression of these target genes upon CBP/p300 disruption. embopress.org This technique is essential for confirming that the phenotypic effects of this compound are linked to the modulation of specific transcriptional programs.

The table below summarizes the typical effects of CBP/p300 inhibition on the expression of key target genes, as measured by qRT-PCR.

| Cell Type | Target Gene | Effect of CBP/p300 Inhibition |

| Bladder Cancer Cells | c-Myc | Downregulation ijbs.com |

| Mouse Embryonic Fibroblasts | Areg, Rgs2 (CREB targets) | Downregulation embopress.org |

| Mesangial Cells | PAI-1, p21 (TGF-β1 targets) | Downregulation nih.gov |

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blotting)

Western blotting is an indispensable tool for assessing the downstream consequences of this compound treatment at the protein level. This technique is used to measure changes in the expression of specific proteins and, crucially, to monitor the status of post-translational modifications, particularly histone acetylation.

A primary readout for the activity of CBP/p300 inhibitors is the global level of histone H3 acetylation at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters written by CBP/p300. nih.gov Treatment with a CBP/p300 inhibitor like this compound is expected to cause a marked decrease in H3K27ac levels, which can be readily detected by Western blot, thus confirming on-target engagement. researchgate.netresearchgate.net

Furthermore, Western blotting is employed to analyze the expression of proteins that regulate cell fate. For instance, the induction of apoptosis following treatment with CBP/p300 inhibitors can be confirmed by detecting an increase in the cleaved, active form of PARP and changes in the levels of BCL-2 family proteins. spandidos-publications.com

The following table highlights key protein-level changes that are typically analyzed by Western blot in response to CBP/p300 inhibition.

| Protein / Modification | Effect of CBP/p300 Inhibition | Cellular Process Implicated |

| Histone H3 Lysine 27 Acetylation (H3K27ac) | Decrease nih.gov | Target Engagement, Transcriptional Regulation |

| Histone H3 Lysine 18 Acetylation (H3K18ac) | Decrease researchgate.net | Transcriptional Regulation |

| Cleaved PARP | Increase | Apoptosis |

| Contractile Proteins (e.g., ACTA2, MYH11) | Decrease nih.gov | Cell Differentiation |

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle

To understand the functional impact of this compound on cellular behavior, a variety of cell-based assays are utilized. These assays provide quantitative data on cell proliferation, programmed cell death (apoptosis), and cell cycle progression.

Proliferation Assays: The anti-proliferative effects of CBP/p300 inhibition are commonly measured using viability assays such as the MTT or Cell Counting Kit-8 (CCK-8) assays. Studies with CBP/p300 inhibitors like C646 have consistently demonstrated a dose-dependent reduction in the viability of various cancer cell lines, including those from gastrointestinal stromal tumors and gastric cancer. spandidos-publications.comspandidos-publications.com

Apoptosis Assays: The induction of apoptosis is a key mechanism of anti-cancer agents. This can be quantified using methods like Annexin V/propidium (B1200493) iodide (PI) staining followed by flow cytometry, or by measuring the activity of executioner caspases (e.g., caspase-3/7). spandidos-publications.com Inhibition of p300 has been shown to induce apoptosis and arrest the cell cycle in acute myeloid leukemia and triple-negative breast cancer cells. plos.orgaacrjournals.org

Cell Cycle Analysis: The effect of this compound on cell cycle progression is typically analyzed by staining cells with a DNA-intercalating dye like propidium iodide and analyzing the DNA content by flow cytometry. Inhibition of p300/CBP often leads to cell cycle arrest, commonly in the G1 or G2/M phase, preventing cancer cells from dividing. plos.orgaacrjournals.org

This table summarizes the expected outcomes from key cell-based assays upon treatment with a CBP/p300 inhibitor.

| Assay | Cellular Process | Typical Effect of CBP/p300 Inhibition |

| CCK-8 / MTT Assay | Cell Proliferation/Viability | Inhibition spandidos-publications.comspandidos-publications.com |

| Annexin V / PI Staining | Apoptosis | Induction spandidos-publications.com |

| Caspase Activity Assay | Apoptosis | Increased Activity spandidos-publications.com |

| Propidium Iodide (PI) Staining & Flow Cytometry | Cell Cycle Progression | G1 or G2/M Arrest plos.orgaacrjournals.org |

Reporter Gene Assays for Transcriptional Activation

Reporter gene assays provide a direct method to measure the effect of this compound on the transcriptional activity mediated by specific transcription factors. In these experiments, the promoter of a gene known to be regulated by a CBP/p300-dependent transcription factor (e.g., p65, Stat6, c-MYC) is cloned upstream of a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). embopress.orgoup.compnas.org

The addition of this compound to cells expressing the reporter construct is expected to inhibit the signal produced by the reporter gene, demonstrating that the compound effectively blocks the co-activator function of CBP/p300 for that specific pathway. pnas.org For example, CBP/p300 have been shown to potentiate p65-dependent transcription from E-selectin and VCAM-1 promoters in reporter assays. pnas.org An inhibitor would be expected to reverse this effect. These assays are crucial for dissecting the specific signaling pathways that are most sensitive to CBP/p300 inhibition.

The table below provides examples of reporter systems used to validate the inhibitory activity of CBP/p300 modulators.

| Transcription Factor | Reporter Promoter | Effect of CBP/p300 Co-expression | Expected Effect of CBP/p300 Inhibitor |

| p65 (NF-κB) | E-selectin-CAT | Potentiation pnas.org | Inhibition |

| Stat6 | β-casein-Luciferase | Potentiation oup.com | Inhibition |

| c-MYC | E-box-Luciferase | Potentiation embopress.org | Inhibition |

Structural Biology Approaches for Ligand-Protein Interactions

Understanding the precise, three-dimensional interactions between this compound and its protein targets is fundamental for structure-based drug design and for explaining the compound's potency and selectivity. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational methods, are employed for this purpose.

CBP and p300 are large, multi-domain proteins. biorxiv.org Specific domains, such as the KIX, TAZ1, and TAZ2 domains, serve as docking sites for a multitude of transcription factors. biorxiv.orgnih.gov Small molecule inhibitors like this compound are often designed to target specific domains, such as the bromodomain or the histone acetyltransferase (HAT) domain, to disrupt their function.

Structural studies, for instance, have elucidated how the KIX domain of CBP/p300 binds to the PCET motif of the E2A-PBX1 oncoprotein, an interaction critical for leukemogenesis. ashpublications.org Similarly, the structure of the CH1 (TAZ1) domain in complex with peptides from transcription factors like HIF-1α has been solved, revealing the molecular basis of this recruitment. nih.gov While a specific published structure of this compound may not be available, these studies provide a blueprint for how inhibitors bind to these domains, typically involving a combination of hydrophobic and electrostatic interactions with key amino acid residues in the binding pocket. Molecular docking can then be used to model the likely binding pose of this compound based on the known structures of these pockets.

This table outlines the primary structural biology methods and their role in inhibitor research.

| Technique | Purpose in this compound Research |

| X-ray Crystallography | To determine the high-resolution, 3D structure of the inhibitor bound to a specific CBP/p300 domain (e.g., Bromodomain, KIX). ashpublications.org |

| NMR Spectroscopy | To characterize the structure and dynamics of protein-ligand interactions in solution. nih.gov |

| Molecular Docking / Modeling | To predict the binding mode and affinity of the inhibitor within the target's binding site and guide rational design of new compounds. |

Q & A

Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound data?

- Methodological Answer : Use embargoed preprints (e.g., bioRxiv) for early dissemination while pursuing patents. Share non-proprietary datasets (e.g., omics profiles) via FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborate with institutional tech transfer offices to navigate material transfer agreements (MTAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.